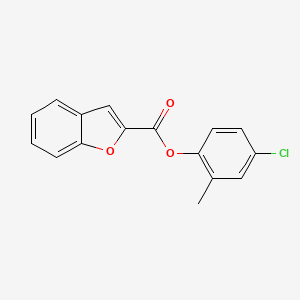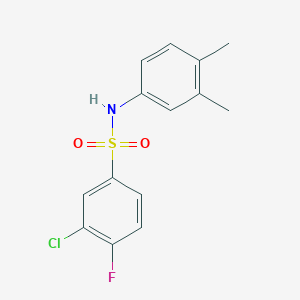![molecular formula C18H27NO3 B5547382 1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)
1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step processes that include alkylation, carbamoylation, hydrolysis, and cyclization reactions. For instance, a high-yielding synthesis involving N-alkylation and intramolecular cyclization via a Friedel–Crafts reaction has been developed for the production of analogues with benzoyl groups and azepane structures (Vaid et al., 2014). These methods could potentially be adapted for the synthesis of "1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol".
Molecular Structure Analysis
The molecular structure and geometries of related compounds can be optimized using various spectroscopic techniques and computational methods such as density functional theory (DFT). Studies on azo-benzoic acids have confirmed structures using NMR, UV–VIS, and IR spectroscopy, highlighting the importance of acid-base dissociation and tautomerism in determining the molecular structure (Baul et al., 2009).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactions, including the formation of discrete molecular complexes and coordination polymers when reacted with metals. These reactions not only demonstrate the compound's reactivity but also its potential application in sensing and fluorescence emission, as seen in studies involving (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid (Rad et al., 2016).
Physical Properties Analysis
The physical properties of a compound, such as its mesomorphic nature, can significantly impact its utility in various applications. Research on homologous series with carboxy and azo groups has shown that structural elements profoundly influence melting points and mesomorphic ranges, indicating the importance of molecular structure in determining physical properties (Doshi & Ganatra, 1999).
Chemical Properties Analysis
The chemical properties of compounds similar to "1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol" often involve interactions with metal ions, leading to colorimetric changes that can be utilized for sensing applications. The synthesis and application of azo dyes derived from hydroxyquinoline benzoates exemplify the potential for creating colorimetric Hg2+-selective chemosensors, showcasing the versatility in chemical properties (Cheng et al., 2008).
Applications De Recherche Scientifique
Mechanistic Implications in Polymer Science
The study of polybutadienes initiated with substituted benzoyl peroxides, including those with hydroxyl or aroyl groups, has revealed significant insights into the end group structure and its impact on polymer properties. This research is essential for understanding the radical polymerization process and the resultant polymer's physical characteristics, which can be critical for developing new materials with tailored properties (Bresler et al., 1982).
Novel Building Blocks in Peptide Synthesis
The synthesis of novel 2H-azirin-3-amines demonstrates the potential of unique building blocks in peptide synthesis, offering new pathways to synthesize dipeptides like Aib-Hyp. This approach could be beneficial for creating peptides with specific biological activities, highlighting the importance of innovative synthetic strategies in drug discovery and development (Breitenmoser et al., 2001).
Optimization of PKB Inhibitors
The structure-based optimization of azepane derivatives as PKB inhibitors underlines the significance of molecular modeling in medicinal chemistry. By modifying the lead structure to improve plasma stability and activity, researchers can develop more effective therapeutic agents. This process exemplifies the application of chemical synthesis and computational methods in optimizing drug candidates for better efficacy and safety profiles (Breitenlechner et al., 2004).
Advancements in Liquid Crystalline Polymers
The synthesis of liquid crystalline (LC) polymers with cross-linked network structures, incorporating azobenzene mesogens, showcases the intersection of organic synthesis and material science. Such polymers find applications in creating advanced materials with unique optical and mechanical properties, useful in various technologies like displays and sensors (Saminathan & Pillai, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(4-hydroxyazepan-1-yl)-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,22)11-9-14-5-7-15(8-6-14)17(21)19-12-3-4-16(20)10-13-19/h5-8,16,20,22H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRXHLSUXMUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC(CC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Hydroxy-3-methylbutyl)benzoyl]-4-azepanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)